molecular formula C8H6ClN B13664696 8-Chloroindolizine

8-Chloroindolizine

Cat. No.: B13664696
M. Wt: 151.59 g/mol
InChI Key: MRSWWDDITPZSRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Chloroindolizine is a nitrogen-containing heterocyclic compound with the molecular formula C8H6ClN It is a derivative of indolizine, which is known for its significant biological and pharmacological properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloroindolizine typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-chloropyridinium salts with suitable nucleophiles under basic conditions. For instance, the reaction of 2-chloropyridinium bromides with 2-amino-1,1,3-tricyanopropene in the presence of triethylamine leads to the formation of this compound .

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 8-Chloroindolizine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of partially or fully hydrogenated derivatives.

    Substitution: The chlorine atom at the 8th position can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Nucleophilic substitution reactions often use bases like sodium hydride or potassium tert-butoxide.

Major Products: The major products formed from these reactions include various substituted indolizine derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

8-Chloroindolizine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s derivatives exhibit significant biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 8-Chloroindolizine involves its interaction with specific molecular targets. The chlorine atom enhances its binding affinity to certain enzymes and receptors, leading to modulation of biological pathways. For instance, it may inhibit specific enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .

Comparison with Similar Compounds

    8-Bromoindolizine: Similar in structure but with a bromine atom instead of chlorine.

    8-Fluoroindolizine: Contains a fluorine atom, offering different reactivity and biological properties.

    8-Iodoindolizine: The presence of an iodine atom provides unique chemical characteristics.

Uniqueness: 8-Chloroindolizine is unique due to the specific electronic and steric effects imparted by the chlorine atom. These effects influence its reactivity and interaction with biological targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C8H6ClN

Molecular Weight

151.59 g/mol

IUPAC Name

8-chloroindolizine

InChI

InChI=1S/C8H6ClN/c9-7-3-1-5-10-6-2-4-8(7)10/h1-6H

InChI Key

MRSWWDDITPZSRP-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C=CC=C(C2=C1)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.